molecular formula C19H16N6O4S B11280506 N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-nitrophenoxy)acetamide

N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-nitrophenoxy)acetamide

Cat. No.: B11280506
M. Wt: 424.4 g/mol
InChI Key: ZWGAFIREABEFFI-UHFFFAOYSA-N
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Description

N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-nitrophenoxy)acetamide is a complex organic compound that belongs to the class of triazolothiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-nitrophenoxy)acetamide typically involves multiple steps:

    Formation of the Triazolothiadiazole Core: This step involves the cyclization of appropriate precursors to form the triazolothiadiazole ring.

    Substitution Reactions:

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its triazolothiadiazole core is known for exhibiting antimicrobial, anticancer, and anti-inflammatory properties .

Medicine

The compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .

Industry

In the industrial sector, the compound’s stability and reactivity make it useful in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The triazolothiadiazole core can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.

    Thiadiazole Derivatives: Compounds with the thiadiazole ring also show antimicrobial and anticancer properties.

    Benzamide Derivatives: These compounds have a similar acetamide group and are used in various therapeutic applications.

Uniqueness

N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-nitrophenoxy)acetamide is unique due to its combined triazolothiadiazole and nitrophenoxyacetamide structure. This combination enhances its biological activity and makes it a versatile compound for various applications .

Properties

Molecular Formula

C19H16N6O4S

Molecular Weight

424.4 g/mol

IUPAC Name

N-[2-methyl-4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C19H16N6O4S/c1-11-9-13(18-23-24-12(2)21-22-19(24)30-18)7-8-14(11)20-17(26)10-29-16-6-4-3-5-15(16)25(27)28/h3-9H,10H2,1-2H3,(H,20,26)

InChI Key

ZWGAFIREABEFFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN3C(=NN=C3S2)C)NC(=O)COC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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